molecular formula C14H14N4O B13838282 N2-Methyl-4'-OH-PhIP

N2-Methyl-4'-OH-PhIP

Cat. No.: B13838282
M. Wt: 254.29 g/mol
InChI Key: NADCHEREJJYXNY-UHFFFAOYSA-N
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Description

N2-Methyl-4'-OH-PhIP is a methylated derivative of 4'-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (4'-OH-PhIP), a hydroxylated metabolite of the heterocyclic aromatic amine (HAA) PhIP. PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) is a carcinogen formed during high-temperature cooking of meat and is associated with neurotoxicity and mutagenicity . This compound is structurally distinguished by a methyl group at the N2 position of the imidazole ring, which may alter its physicochemical properties, metabolic stability, and biological activity compared to its parent compound and other metabolites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

4-[1-methyl-2-(methylamino)imidazo[4,5-b]pyridin-6-yl]phenol

InChI

InChI=1S/C14H14N4O/c1-15-14-17-13-12(18(14)2)7-10(8-16-13)9-3-5-11(19)6-4-9/h3-8,19H,1-2H3,(H,15,16,17)

InChI Key

NADCHEREJJYXNY-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC2=C(N1C)C=C(C=N2)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Enzymatic Hydroxylation of PhIP

The primary synthetic route to this compound involves the selective hydroxylation of the parent compound PhIP at the 4' position of the phenyl ring. This process is catalyzed by cytochrome P450 enzymes, mainly CYP1A1 and CYP1A2, which are responsible for introducing the hydroxyl group enzymatically under physiological conditions.

  • Stepwise Process:
    • PhIP is incubated with microsomal preparations or recombinant cytochrome P450 enzymes.
    • Hydroxylation occurs specifically at the 4' position of the phenyl ring.
    • The product this compound is isolated and purified for further use.

This enzymatic method mimics in vivo metabolism and is favored for producing biologically relevant metabolites with correct stereochemistry and regioselectivity.

Chemical Synthesis via Hydroxylation

Chemical synthesis methods for this compound are less commonly detailed but generally involve hydroxylation reactions of PhIP or related intermediates. These can include:

  • Oxidative hydroxylation using chemical oxidants under controlled conditions to introduce the hydroxyl group at the 4' position.
  • Use of protecting groups on the imidazo ring system to direct hydroxylation regioselectively.

However, these chemical methods are less specific and often yield mixtures requiring extensive purification.

Synthesis of Reactive Intermediates (e.g., N-acetoxy-PhIP)

A related approach involves the synthesis of reactive intermediates such as N-acetoxy-PhIP, which can be used to generate DNA adducts for research purposes. This synthesis typically proceeds as follows:

  • PhIP is acetylated using acetic anhydride in acidic conditions at low temperatures (0°C).
  • The reaction mixture is quenched with water, extracted, and purified by precipitation with diethyl ether.
  • The N-acetoxy-PhIP intermediate is isolated as an orange precipitate with approximately 60% yield and stored at low temperatures for stability.

This intermediate is then used in further reactions to study DNA adduct formation and biological interactions.

Detailed Research Outcomes and Analysis

Enzymatic Hydroxylation Efficiency and Specificity

  • Cytochrome P450 enzymes exhibit high regioselectivity for hydroxylation at the 4' position.
  • The enzymatic process yields this compound with minimal side products.
  • This metabolite exhibits enhanced mutagenic potential compared to other hydroxylated metabolites of PhIP, indicating the importance of the 4'-hydroxy group in biological activity.

Comparative Metabolite Table

Compound Name Description Unique Features
This compound Hydroxylated metabolite of PhIP at 4' position Enhanced mutagenicity; formed enzymatically
N2-Hydroxy-PhIP Major mutagenic metabolite of PhIP Lacks 4'-hydroxylation
4'-Hydroxy-PhIP Detoxification product of PhIP Formed mainly by CYP1A1; less mutagenic
5-Hydroxy-PhIP Degradation product during metabolism Indicates alternative metabolic pathways
2-Hydroxyamino-PhIP Genotoxic metabolite involved in DNA interaction Precursor to reactive species

This table highlights the specific role of this compound among PhIP metabolites.

Summary Table of Preparation Methods

Preparation Method Description Advantages Limitations
Enzymatic Hydroxylation Cytochrome P450 catalyzed hydroxylation of PhIP High regioselectivity and biological relevance Requires enzyme sources and conditions
Chemical Hydroxylation Chemical oxidants used to hydroxylate PhIP Potentially scalable Low specificity, purification needed
Synthesis of N-acetoxy-PhIP Acetylation of PhIP with acetic anhydride Produces reactive intermediate for DNA adduct studies Intermediate stability issues

Chemical Reactions Analysis

N2-Methyl-4’-OH-PhIP undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Carcinogenicity and DNA Interaction Studies

N2-Methyl-4'-OH-PhIP is primarily studied for its ability to form DNA adducts , which are covalent bonds between the compound and DNA molecules. These adducts can lead to mutations and contribute to the development of cancer. Research indicates that this compound interacts significantly with DNA, particularly through the action of cytochrome P450 enzymes, which bioactivate the compound into reactive intermediates capable of binding to DNA .

Case Study: DNA Adduct Formation

A study demonstrated that this compound induces DNA damage in various biological systems, including human cell lines and rodent models. The formation of bulky DNA adducts was characterized, revealing that these interactions could lead to mutagenesis and tumorigenesis in vivo .

Metabolic Pathway Research

This compound plays a crucial role in understanding the metabolic pathways involved in the bioactivation and detoxification of PhIP. It is produced during the cooking of protein-rich foods through the Maillard reaction at high temperatures. This compound aids researchers in studying how dietary carcinogens are metabolized and their subsequent effects on human health .

Table: Comparison of PhIP Metabolites

Compound NameDescriptionUnique Features
N2-Hydroxy-PhIPMajor metabolite known for mutagenicityForms DNA adducts but lacks hydroxylation at 4'
4'-Hydroxy-PhIPDetoxification productLess mutagenic; primarily formed by CYP1A1
5-Hydroxy-PhIPDegradation productSuggests alternative metabolic pathways
2-Hydroxyamino-PhIPGenotoxic metaboliteActs as a precursor to reactive species

This table illustrates how this compound is unique due to its specific hydroxylation at the 4' position, enhancing its mutagenic properties compared to other metabolites.

Toxicological Studies

The compound is used extensively in toxicological research to assess the risks associated with dietary exposure to heterocyclic amines. Studies have shown that this compound exhibits significant toxicity in various models, leading to increased incidences of tumors in experimental animals .

Development of Biomarkers

This compound has been identified as a potential biomarker for exposure to PhIP through dietary sources. Its detection in biological fluids can provide insights into individual exposure levels and associated cancer risks. Research has focused on identifying urinary metabolites related to this compound as indicators of dietary intake of cooked meats .

Implications for Public Health

Understanding the applications and effects of this compound is vital for public health initiatives aimed at reducing cancer risks associated with dietary habits. The research findings can inform dietary guidelines and cooking practices that minimize exposure to carcinogenic compounds formed during food preparation .

Mechanism of Action

The mechanism of action of N2-Methyl-4’-OH-PhIP involves its interaction with DNA. The compound can form DNA adducts, which are covalent bonds between the compound and DNA molecules. These adducts can cause mutations and contribute to the carcinogenic effects of PhIP. The formation of DNA adducts is facilitated by the bioactivation of N2-Methyl-4’-OH-PhIP by cytochrome P450 enzymes, leading to the generation of reactive intermediates that can bind to DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N2-Methyl-4'-OH-PhIP with PhIP, N-OH-PhIP, and 4'-OH-PhIP:

Property PhIP N-OH-PhIP 4'-OH-PhIP This compound
Structure Imidazopyridine with phenyl group N-hydroxylated PhIP 4'-hydroxylated PhIP N2-methylated 4'-OH-PhIP
Toxicity (Dopaminergic Neurons) Selective toxicity (37% reduction at 1 μM) Stronger toxicity (49% reduction at 1 μM) No significant toxicity Unknown (limited data; inferred stability may reduce reactivity)
Mutagenicity High (forms DNA adducts) High (direct-acting mutagen) Moderate (180 revertants/100 μg in TA98 ) Unknown (methylation may block metabolic activation)
Metabolic Pathways N-oxidation, hydroxylation Further conjugation (e.g., glucuronidation) Glucuronidation resistant to enzymatic hydrolysis Likely altered due to N2-methylation (may resist N-oxidation)
Presence in Food Found in cooked meats Formed in vivo Detected in broiled beef (21 ng/g) Not reported in food (synthetic/research use)

Key Findings from Comparative Studies

Neurotoxicity: PhIP and N-OH-PhIP induce oxidative stress in dopaminergic neurons, leading to selective neuronal loss and neurite shortening . this compound: The N2-methyl group may sterically hinder interactions with neuronal targets, but empirical data are lacking.

Mutagenicity and Metabolism: PhIP requires metabolic activation (N-oxidation) to form DNA-reactive species, while N-OH-PhIP is a direct mutagen . 4'-OH-PhIP retains mutagenicity in bacterial assays but is less genotoxic in mammalian systems . However, its glucuronidation or sulfation pathways remain speculative.

Regulatory and Handling Considerations: PhIP and its metabolites are classified as probable carcinogens (IARC Group 2A). this compound is a controlled substance with strict handling protocols, suggesting unrecognized hazards or instability .

Q & A

Q. What are the primary metabolic pathways and enzymatic mechanisms involved in the formation of N2-Methyl-4'-OH-PhIP?

this compound is a hydroxylated metabolite of PhIP, formed via cytochrome P450-mediated oxidation. CYP1A1 and CYP1A2 catalyze the hydroxylation of PhIP at the 4' position of the phenyl ring, generating reactive intermediates capable of forming DNA adducts . Experimental validation often involves in vitro microsomal assays with liver S9 fractions, followed by LC-MS/MS to track metabolite formation .

Q. How can this compound be reliably detected and quantified in complex matrices like cooked meats?

Detection employs solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, fried chicken breast samples were analyzed using C18 SPE cartridges, with quantification achieved via multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 225→181) . Method validation includes spike-recovery experiments (70–90% recovery rates) and limits of detection (LOD) as low as 0.5 ng/g .

Q. What experimental models are suitable for preliminary toxicity screening of this compound?

Primary rat mesencephalic cultures are widely used to assess dopaminergic neurotoxicity. Neuronal viability is quantified via immunocytochemistry (anti-TH antibodies for dopaminergic neurons) and neurite length analysis (ImageJ software). Control experiments should include parallel testing of PhIP and N-OH-PhIP to confirm metabolite-specific effects .

Advanced Research Questions

Q. How does the hydroxylation pattern of this compound influence its mutagenic potency compared to other PhIP metabolites?

The 4'-hydroxylation enhances DNA adduct formation by stabilizing reactive nitrenium ions. In Salmonella TA98 mutagenicity assays, this compound induced 180 revertants/100 μg, compared to 120 revertants for N2-Hydroxy-PhIP. This difference is attributed to the 4'-OH group facilitating intercalation into DNA minor grooves . Structural comparisons using molecular docking (e.g., AutoDock Vina) can further clarify adduct stability .

Q. What mechanisms underlie the selective neurotoxicity of this compound to dopaminergic neurons?

Dopaminergic toxicity correlates with mitochondrial dysfunction and ROS generation. In vitro studies show that this compound decreases mitochondrial membrane potential (ΔΨm) by 40% in TH+ neurons (JC-1 staining) but not in GABAergic neurons. Co-treatment with antioxidants like N-acetylcysteine (10 mM) partially reverses toxicity, implicating oxidative stress .

Q. How do conflicting reports on the genotoxicity of 4'-hydroxylated PhIP metabolites inform risk assessment?

While this compound is mutagenic, 4'-OH-PhIP (lacking the N2-methyl group) shows no genotoxicity in Ames tests. This highlights the critical role of N-methylation in bioactivation. Researchers should differentiate metabolites using isotopic labeling (e.g., ¹⁴C-PhIP) and compare adduct profiles via ³²P-postlabeling .

Q. What in vivo models are appropriate for validating the carcinogenic potential of this compound?

Transgenic rodent models (e.g., Tg.rasH2 mice) exposed to 50 ppm this compound in diet for 26 weeks show a 2.5-fold increase in intestinal tumors compared to controls. Histopathological analysis and DNA adduct quantification (accelerator mass spectrometry) are critical endpoints .

Methodological Considerations

Q. How can researchers address variability in this compound formation during food preparation?

Standardize cooking conditions (e.g., 200°C for 10 minutes) and use model systems (e.g., creatinine/glucose/tyrosine mixtures heated in glycerol). Quantify yields via LC-MS/MS and normalize to Maillard reaction byproducts (e.g., furosine) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in neurotoxicity studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values. For neurite length data, apply mixed-effects models to account for intra-sample variability. Include post hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .

Q. How can the specificity of DNA adduct formation by this compound be confirmed?

Combine ³²P-postlabeling with HPLC separation. Adducts are identified by co-elution with synthetic standards and characterized via MS/MS fragmentation. Negative controls (e.g., CYP1A2-knockout hepatocytes) confirm enzyme dependency .

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